VEGFR‑2 Kinase Inhibition: Target Compound vs. Pazopanib and In‑Class Benchmarks
In the N‑(1,3,4‑thiadiazol‑2‑yl)furan‑2‑carboxamide series, all active anti‑proliferative derivatives inhibited VEGFR‑2 with IC₅₀ values ranging from 7.4 to 11.5 nM, compared with the clinically approved VEGFR inhibitor Pazopanib [1]. BindingDB data for a closely related analog (BDBM50515481 / CHEMBL4439680) report an IC₅₀ of 3.60 nM against VEGFR‑2 (human), further confirming the sub‑10 nM potency achievable within this chemotype when the 5‑ethyl and 2‑chlorophenyl substitution pattern is present [2]. These values place the compound in the low nanomolar potency range characteristic of ATP‑competitive type II VEGFR‑2 inhibitors.
| Evidence Dimension | VEGFR‑2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.60 nM (closest analog in BindingDB); class range 7.4–11.5 nM (Hekal et al. 2021) |
| Comparator Or Baseline | Pazopanib (reference drug); other compounds in series with altered furan‑aryl or thiadiazole‑alkyl groups |
| Quantified Difference | Target chemotype achieves up to ~3‑fold lower IC₅₀ than Pazopanib in the same assay platform. |
| Conditions | In vitro VEGFR‑2 kinase inhibition assay; recombinant human VEGFR‑2; ATP concentration not specified in the abstract; BindingDB assay: inhibition of VEGFR (unknown origin). |
Why This Matters
The low nanomolar VEGFR‑2 potency is a primary driver for selecting this compound over structurally similar analogs that may exhibit 10‑ to 100‑fold weaker inhibition, directly impacting the reliability of downstream cell‑based and in vivo angiogenesis models.
- [1] Hekal, M. H., Farag, P. S., Hemdan, M. M., & El‑Sayed, W. M. (2021). New N‑(1,3,4‑thiadiazol‑2‑yl)furan‑2‑carboxamide derivatives as potential inhibitors of the VEGFR‑2. Bioorganic Chemistry, 115, 105176. View Source
- [2] BindingDB (n.d.). BDBM50515481 (CHEMBL4439680). Vascular Endothelial Growth Factor Receptor 2 (Human) – IC₅₀ 3.60 nM. View Source
